
(2S)-2-(2,4,6-Trimethylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,4,6-Trimethylphenyl)propan-1-amine, also known as tranylcypromine, is a monoamine oxidase inhibitor (MAOI) drug used for the treatment of depression and anxiety disorders. This drug has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
Mechanism of Action
Tranylcypromine acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, (2S)-2-(2,4,6-Trimethylphenyl)propan-1-amineine increases the levels of these neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Tranylcypromine has been shown to increase the levels of neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression and anxiety. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. However, (2S)-2-(2,4,6-Trimethylphenyl)propan-1-amineine can also have side effects such as hypertension and serotonin syndrome, which can limit its use in clinical settings.
Advantages and Limitations for Lab Experiments
Tranylcypromine has been used in laboratory experiments to investigate its effects on various biological systems. Its irreversible inhibition of MAO makes it a useful tool for studying the role of neurotransmitters in the brain. However, its potential side effects, such as hypertension and serotonin syndrome, must be carefully monitored in laboratory experiments.
Future Directions
Tranylcypromine has shown promise in the treatment of depression, anxiety disorders, and neurodegenerative diseases. Future research could investigate its potential use in the treatment of other neurological and psychiatric disorders. Additionally, further studies could investigate the mechanism of action of (2S)-2-(2,4,6-Trimethylphenyl)propan-1-amineine and its effects on various biological systems.
Synthesis Methods
Tranylcypromine can be synthesized by the condensation of 2-phenylcyclopropanone with 2,4,6-trimethylbenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by recrystallization to obtain pure (2S)-2-(2,4,6-Trimethylphenyl)propan-1-amineine.
Scientific Research Applications
Tranylcypromine has been used in scientific research to investigate its effects on various biological systems. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
(2S)-2-(2,4,6-trimethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7,13H2,1-4H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRBXABKMLTOQQ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-naphthalen-1-yl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2434198.png)
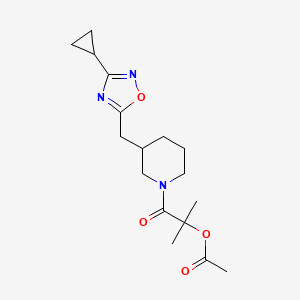

![2-(4-chlorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2434204.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride](/img/structure/B2434205.png)
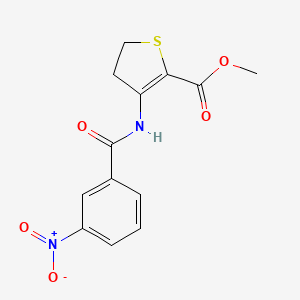
![2-((6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2434207.png)
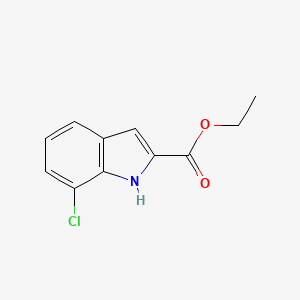
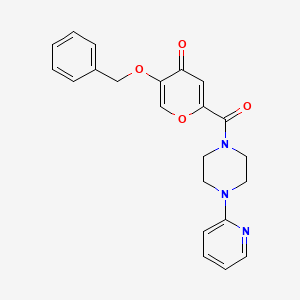
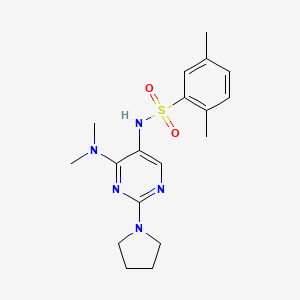
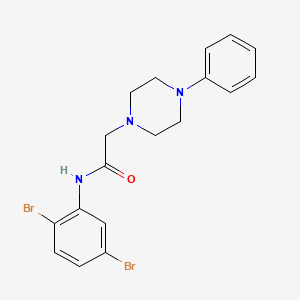
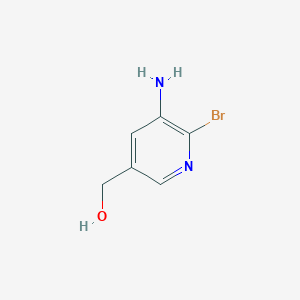
![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2434219.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2434221.png)